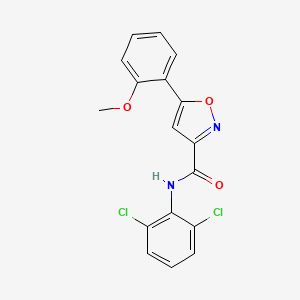![molecular formula C16H15ClN4O2S B4671925 N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE](/img/structure/B4671925.png)
N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE
Übersicht
Beschreibung
N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties . The unique structure of this compound, which includes a thiadiazole ring fused to a pyrimidine ring, contributes to its wide range of applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE typically involves multi-component reactions under solvent-free conditions. One common method is the microwave-assisted synthesis, which uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- . This method is advantageous due to its high efficiency, reduced reaction time, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other green chemistry approaches that minimize the use of hazardous materials and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for halogenation, nitration, and sulfonation, respectively.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential antitumor activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to its antimicrobial or antitumor effects. The exact molecular targets and pathways may vary depending on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-METHYLBENZAMIDE
- N-{5-[5-OXO-7-(1-PIPERAZINYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-2-YL]-3-PYRIDINYL}GLYCINAMID
Uniqueness
N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE is unique due to its specific substitution pattern and the presence of both a butyl group and a chlorobenzamide moiety.
Eigenschaften
IUPAC Name |
N-(2-butyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-3-8-13-20-21-15(23)12(9-18-16(21)24-13)19-14(22)10-6-4-5-7-11(10)17/h4-7,9H,2-3,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXIVPXLXCTUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B4671842.png)

![8-METHYL-2-(PYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4671859.png)
![ethyl 5-acetyl-4-methyl-2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4671861.png)
![(6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone](/img/structure/B4671869.png)
![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4671870.png)

![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4671885.png)

![N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4671892.png)
![1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4671900.png)
![3-(1,3-benzodioxol-5-yl)-N-ethyl-6-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4671908.png)
![dimethyl 5-[({4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4671919.png)
![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4671930.png)
